

# Application Notes and Protocols for Tamibarotene and Azacitidine Combination Therapy

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## Compound of Interest

Compound Name: *Tamibarotene*

Cat. No.: *B1681231*

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These application notes provide a detailed overview of the treatment schedule and experimental protocols for the combination therapy of **tamibarotene** and azacitidine, primarily for the treatment of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) in patients with Retinoic Acid Receptor Alpha (RARA) overexpression.

## Introduction

**Tamibarotene** is an oral, selective retinoic acid receptor alpha (RARA) agonist.[1] In hematological malignancies like AML and MDS, a subset of patients exhibits overexpression of the RARA gene.[2][3] **Tamibarotene** targets this by binding to the RARA receptor, which helps to restore cell differentiation and inhibit the proliferation of myeloid progenitor cells.[4] Azacitidine, a hypomethylating agent, is a standard-of-care treatment that is believed to work synergistically with **tamibarotene** to enhance the anti-leukemic response.[1] Clinical trials have been investigating this combination to improve outcomes for patients who are often unfit for intensive chemotherapy.

## Quantitative Data Summary

The following tables summarize the dosing and administration schedules for **tamibarotene** and azacitidine as documented in key clinical trials.

Table 1: Dosing and Administration for **Tamibarotene** and Azacitidine Combination Therapy

Drug	Dosage	Administration Route	Treatment Schedule (per 28-day cycle)	Clinical Trial Reference
Azacitidine	75 mg/m <sup>2</sup>	Intravenous (IV) or Subcutaneous (SC)	Days 1-7	SELECT-AML-1, SY-1425-201
Alternative: Days 1-5 and 8-9	SELECT-MDS-1			
Tamibarotene	6 mg	Oral, twice daily (BID)	Days 8-28	SELECT-AML-1, SELECT-MDS-1
6 mg/m <sup>2</sup>	Oral, divided twice daily	Days 8-28	SY-1425-201	

Note: Some protocols allowed for dose adjustments of **tamibarotene** based on patient response and adverse events.

Table 2: Efficacy Data from Clinical Trials

Indication	Patient Population	Treatment Arm	Complete Remission (CR) / CR with incomplete hematologic recovery (CRi) Rate	Clinical Trial Reference
AML	RARA-positive, newly diagnosed, unfit for intensive chemotherapy	Tamibarotene + Azacitidine	61%	SY-1425-201
AML	RARA-positive, relapsed/refractory	Tamibarotene + Azacitidine	19%	Phase 2 Study (NCT02807558)
HR-MDS	RARA-positive, newly diagnosed	Tamibarotene + Azacitidine	23.81%	SELECT-MDS-1
HR-MDS	RARA-positive, newly diagnosed	Placebo + Azacitidine	18.75%	SELECT-MDS-1

## Experimental Protocols

The following protocols are based on the methodologies employed in the SELECT-AML-1, SELECT-MDS-1, and SY-1425-201 clinical trials.

## Patient Screening and Eligibility

- Inclusion Criteria:
  - Patients must be diagnosed with AML or higher-risk MDS.
  - Patients are typically 18 years or older and considered unfit for standard intensive chemotherapy due to age (e.g.,  $\geq 75$  years) or comorbidities.
  - Confirmation of RARA overexpression is mandatory, determined by a peripheral blood-based biomarker test prior to treatment initiation.

- Exclusion Criteria:
  - Patients with Acute Promyelocytic Leukemia (APL).
  - Prior treatment with hypomethylating agents or venetoclax.
  - Known active central nervous system involvement with AML.
- RARA Biomarker Screening:
  - A peripheral blood sample is collected from potential participants.
  - The sample is processed to isolate peripheral blood mononuclear cells.
  - Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is used at a central laboratory to measure the relative mRNA expression of RARA against a panel of stably expressed control genes.
  - A predefined cutoff value determines if the patient is RARA-positive.

## Treatment Administration Protocol

This protocol outlines a standard 28-day treatment cycle.

- Cycle Initiation (Day 1):
  - Administer azacitidine at a dose of 75 mg/m<sup>2</sup> either intravenously or subcutaneously.
- Azacitidine Administration (Days 1-7):
  - Continue daily administration of azacitidine at 75 mg/m<sup>2</sup>.
  - An alternative schedule of administering azacitidine on Days 1-5 and Days 8-9 is also utilized in some protocols.
- **Tamibarotene** Administration (Days 8-28):
  - On Day 8, initiate oral **tamibarotene** at a dose of 6 mg twice daily.

- Continue this regimen through Day 28 of the cycle.
- Subsequent Cycles:
  - Treatment cycles are repeated every 28 days in the absence of disease progression or unacceptable toxicity.

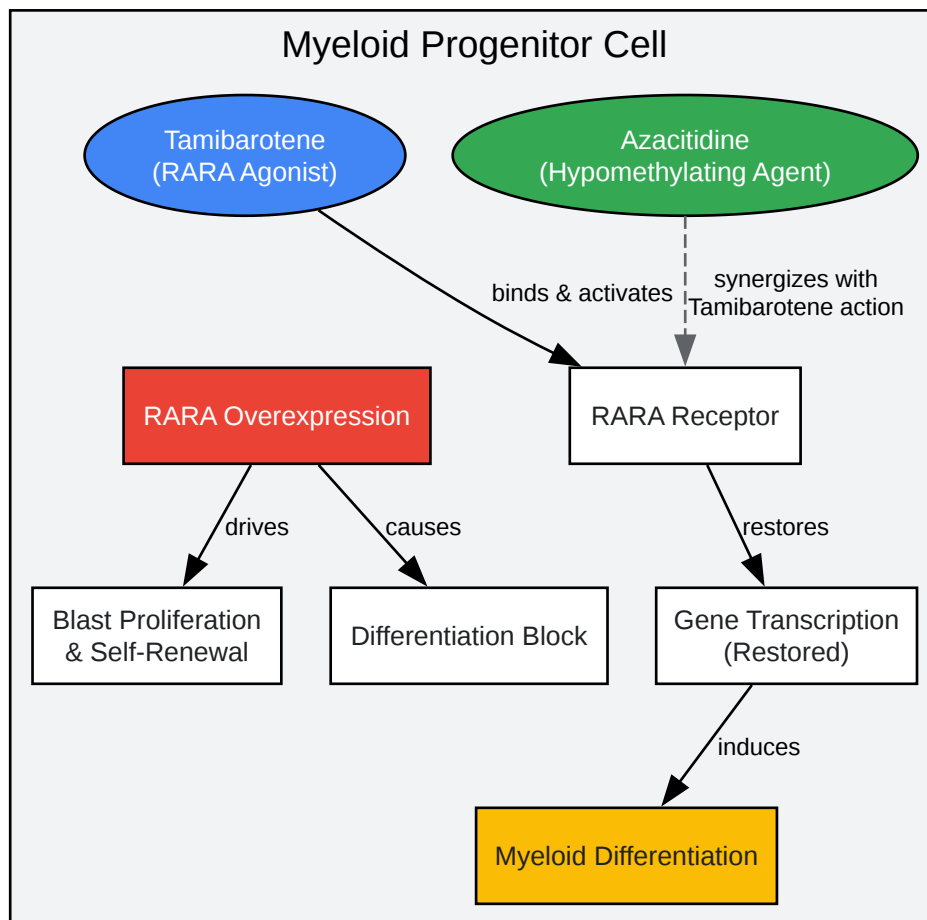
## Monitoring and Assessment

- Safety and Tolerability: Monitor patients for adverse events. Common adverse effects include decreased appetite, hypertriglyceridemia, nausea, constipation, and fatigue. Hematologic adverse events are comparable to azacitidine monotherapy.
- Response Evaluation: Assess treatment response according to International Working Group (IWG) criteria for AML or MDS. This includes bone marrow biopsies and aspirations at baseline and throughout the study.
- Follow-up: After completion of treatment, patients are typically followed for overall survival and duration of response, with follow-up visits every 3 months for up to 5 years.

## Visualizations

### Signaling Pathway

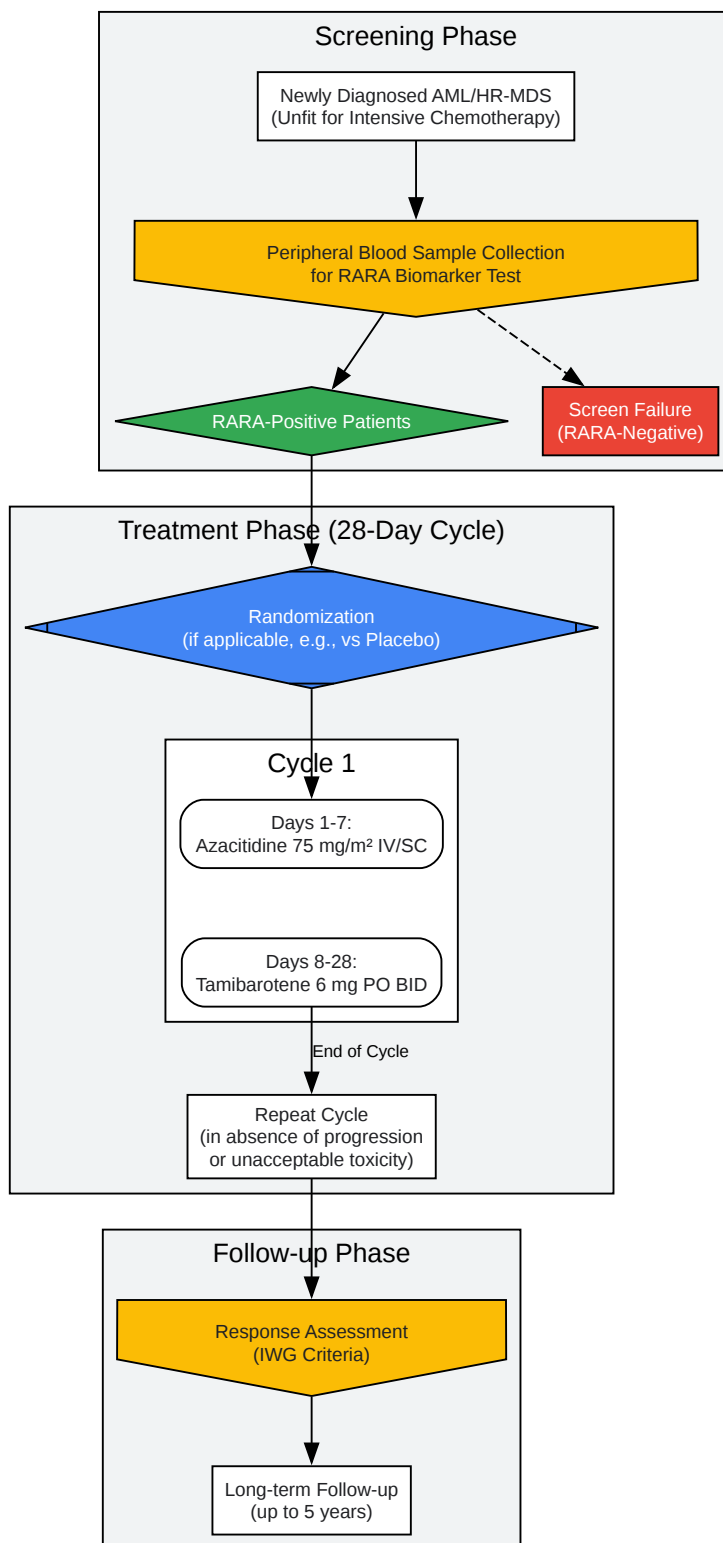
## Simplified Signaling Pathway of Tamibarotene and Azacitidine

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Caption: Mechanism of **Tamibarotene** and Azacitidine Action.

## Experimental Workflow

## Clinical Trial Workflow for Tamibarotene + Azacitidine Therapy

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Caption: Experimental Workflow for Combination Therapy.

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